

## yield comparison of different cross-coupling methods using N-(2iodophenyl)methanesulfonamide

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Compound of Interest

N-(2iodophenyl)methanesulfonamide

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# A Comparative Guide to Cross-Coupling Methods Utilizing N-(2-iodophenyl)methanesulfonamide

For researchers, scientists, and professionals in drug development, **N-(2-iodophenyl)methanesulfonamide** stands as a versatile building block in the synthesis of complex organic molecules. Its utility is primarily demonstrated through a variety of cross-coupling reactions, each offering distinct advantages in forming carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of the yields and methodologies of several key cross-coupling methods using this substrate, supported by experimental data from the scientific literature.

The reactivity of the carbon-iodine bond in **N-(2-iodophenyl)methanesulfonamide** makes it an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. This allows for the strategic introduction of various functionalities, leading to the construction of diverse molecular scaffolds, including important heterocyclic structures like carbazoles and indoles.

### **Yield Comparison of Cross-Coupling Methods**



The following table summarizes the reported yields for different cross-coupling reactions employing **N-(2-iodophenyl)methanesulfonamide** as the starting material. These reactions showcase the formation of both C-C and C-N bonds, highlighting the versatility of this substrate.

Cross- Coupling Method	Coupling Partner	Catalyst System	Product Type	Reported Yield (%)
Domino Suzuki- type/C-H Arylation	Silylaryl Triflates	Palladium Catalyst	Carbazoles	>90%[1]
Sonogashira Coupling	Terminal Alkynes	Pd/Cu	2-Substituted Indoles	70-85%
Suzuki-Miyaura Coupling	Arylboronic Acids	Palladium Catalyst	Biaryl Sulfonamides	High
Buchwald- Hartwig Amination	Primary/Seconda ry Amines	Palladium Catalyst	N,N'- disubstituted Anilines	Method dependent
Ullmann Condensation (Goldberg)	Amines/Phenols	Copper Catalyst	N-Aryl or O-Aryl products	Method dependent

### **Experimental Protocols**

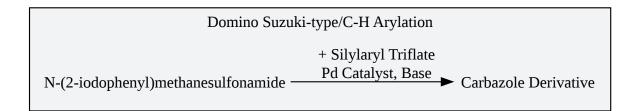
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

# Domino Suzuki-type/C-H Arylation for Carbazole Synthesis

This highly efficient one-pot reaction proceeds through an initial Suzuki-type coupling followed by an intramolecular C-H arylation to construct the carbazole framework.



Reaction Scheme:



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A representative domino reaction for carbazole synthesis.

**Experimental Procedure:** 

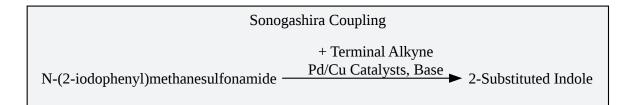
To a solution of **N-(2-iodophenyl)methanesulfonamide** (1.0 eq) and the respective silylaryl triflate (1.2 eq) in a suitable solvent such as toluene, a palladium catalyst, for example, Pd(OAc)<sub>2</sub>, and a phosphine ligand are added. A base, such as cesium fluoride (CsF), is then added, and the mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired carbazole derivative.[1]

# Sonogashira Coupling for 2-Substituted Indole Synthesis

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryliodide and a terminal alkyne, which is often followed by a subsequent cyclization to form the indole ring.

Reaction Scheme:





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Sonogashira coupling leading to indole formation.

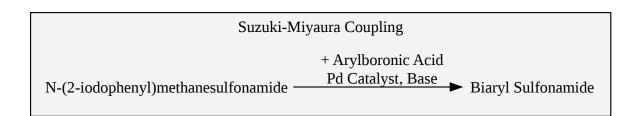
#### **Experimental Procedure:**

In a flask charged with **N-(2-iodophenyl)methanesulfonamide** (1.0 eq) and a terminal alkyne (1.5 eq), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> and a copper(I) co-catalyst like CuI are added. A suitable solvent, typically an amine base like triethylamine (NEt<sub>3</sub>) which also acts as the base, is used. The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the 2-substituted indole.

# Suzuki-Miyaura Coupling for Biaryl Sulfonamide Synthesis

This palladium-catalyzed reaction is a powerful tool for creating a carbon-carbon bond between **N-(2-iodophenyl)methanesulfonamide** and an arylboronic acid, yielding biaryl sulfonamides.

Reaction Scheme:





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Synthesis of biaryl sulfonamides via Suzuki-Miyaura coupling.

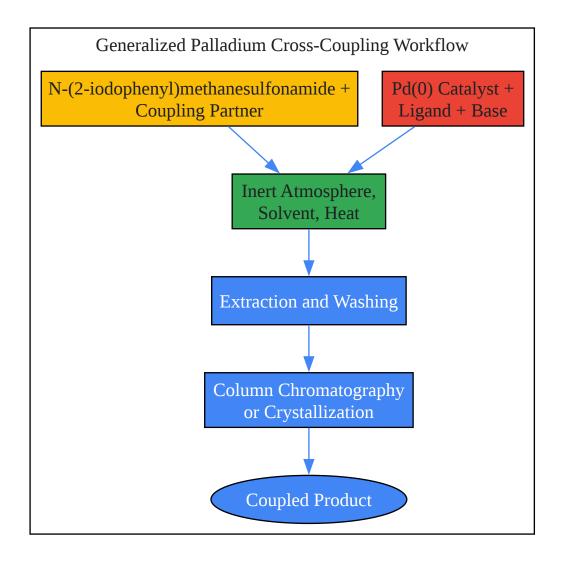
**Experimental Procedure:** 

A mixture of **N-(2-iodophenyl)methanesulfonamide** (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>) is suspended in a solvent system such as a mixture of toluene and water. The reaction is heated to reflux under an inert atmosphere for several hours. After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, and concentrated. The product is then purified by crystallization or column chromatography.

### **Reaction Mechanisms and Workflows**

The general catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps, illustrating the logical workflow from reactants to products.





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### References

- 1. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]
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